5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid
Description
Contextualization of Thienopyridine Scaffolds in Heterocyclic Chemistry
Thienopyridines are a class of sulfur-containing heterocyclic compounds that feature a thiophene (B33073) ring fused to a pyridine (B92270) ring. This structural motif is a versatile and valuable scaffold in medicinal chemistry. igi-global.comresearchgate.net Thienopyridine derivatives are integral to a number of drugs approved by the FDA and are recognized for their broad spectrum of biological activities. igi-global.comresearchgate.net The fusion of the electron-rich thiophene ring with the electron-deficient pyridine ring creates a unique electronic structure that allows for diverse chemical modifications and interactions with biological targets. researchgate.net These scaffolds can also positively influence key drug-like properties such as solubility, lipophilicity, and hydrogen bonding capacity. igi-global.comresearchgate.net The pharmacological importance of the thienopyridine core is demonstrated by its presence in compounds developed for treating cardiovascular and central nervous system (CNS) diseases, as well as those with anti-inflammatory, antiviral, and antitumor properties. igi-global.comresearchgate.net
Significance of Fused Heterocycles in Chemical and Biological Sciences
Fused heterocyclic compounds, which consist of two or more fused rings where at least one is a heterocycle, are a cornerstone of modern chemical and biological sciences. airo.co.inijpsr.com These structures are prevalent in a vast number of pharmaceuticals and bioactive natural products. ijpsr.com The rigid, three-dimensional architecture of fused heterocycles provides a well-defined orientation of functional groups, which can lead to high-potency and selective interactions with biological macromolecules like enzymes and receptors. airo.co.in This makes them highly attractive frameworks in drug discovery. nih.gov The diverse biological activities associated with fused heterocycles are extensive, encompassing antibacterial, antiviral, anticancer, and antifungal properties. airo.co.in Their unique structural features are of great interest in medicinal chemistry, and ongoing research focuses on the synthesis of new derivatives with enhanced or novel therapeutic applications. airo.co.in
Overview of Thieno[3,2-b]pyridine (B153574) Isomers and Derivatives
The thienopyridine core can exist in six different isomeric forms, defined by the mode of fusion between the thiophene and pyridine rings. researchgate.netresearchgate.net The thieno[3,2-b]pyridine isomer is one of the most extensively studied of these structures. researchgate.net
The six structural isomers of thienopyridine are:
Thieno[2,3-b]pyridine (B153569)
Thieno[3,2-b]pyridine
Thieno[2,3-c]pyridine
Thieno[3,2-c]pyridine
Thieno[3,4-b]pyridine
Thieno[3,4-c]pyridine
Derivatives of the thieno[3,2-b]pyridine scaffold are created by adding various functional groups to this core structure. acs.org These modifications are a key strategy in medicinal chemistry to alter the molecule's biological activity and properties. nih.gov Examples of known derivatives include various chloro-substituted thienopyridines and those with other functional groups like amines and carboxamides. acs.orgtcichemicals.comtcichemicals.com
Nomenclature and Structural Representation of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid
The precise identification of a chemical compound is critical for scientific communication and research. This is achieved through standardized nomenclature and registry numbers.
Structural Representation:
Figure 1: 2D structure of this compound.
IUPAC Name
The formal name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system is This compound . uni.lunih.gov
CAS Registry Number
A specific CAS Registry Number for this compound is not readily found in public chemical databases. However, CAS numbers for closely related isomers have been registered, which can be useful for comparative research.
| Compound Name | CAS Registry Number |
|---|---|
| 5-chlorothieno[3,2-b]pyridine-3-carboxylic acid | 1356016-34-6 chemsrc.comchemscene.com |
| 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 tcichemicals.comtcichemicals.comhsppharma.com |
Structure
3D Structure
Properties
IUPAC Name |
5-chlorothieno[3,2-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-7-4(8(11)12)3-6-5(10-7)1-2-13-6/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQYISCVZJCQCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(C(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001245342 | |
| Record name | 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117390-36-0 | |
| Record name | 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117390-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 5 Chlorothieno 3,2 B Pyridine 6 Carboxylic Acid and Its Analogs
Historical Perspectives on Thienopyridine Synthesis
The development of synthetic routes to thienopyridines has been historically driven by their significant biological activities. Early interest in this class of compounds was largely fueled by the discovery of their antiplatelet and antithrombotic properties. The first generation of thienopyridine drugs, such as ticlopidine, spurred further research into more efficient and versatile synthetic methods. These initial syntheses often relied on multi-step sequences starting from thiophene (B33073) or pyridine (B92270) precursors, gradually building the fused heterocyclic system. The challenges in these early approaches included issues with regioselectivity and the harsh reaction conditions required for cyclization and functionalization.
| Compound | Year of Discovery/Development | Key Synthetic Feature |
| Ticlopidine | 1970s | Multi-step synthesis involving the construction of the tetrahydrothienopyridine core. |
| Clopidogrel (B1663587) | 1980s | Stereoselective synthesis to obtain the active (S)-enantiomer. |
| Prasugrel | 2000s | More efficient synthesis with improved metabolic activation profile. |
This table provides a historical overview of the development of key thienopyridine compounds and their synthetic highlights.
Classical and Modern Approaches to the Thieno[3,2-b]pyridine (B153574) Ring System
The construction of the thieno[3,2-b]pyridine ring system can be achieved through various classical and modern synthetic strategies.
Classical Approaches:
Classical methods for the synthesis of the thieno[3,2-b]pyridine core often involve the construction of one ring onto the other. These methods, while foundational, sometimes face limitations in terms of substrate scope and reaction conditions.
Gould-Jacobs Reaction: This reaction is a powerful tool for the synthesis of quinolines and has been adapted for thienopyridines. It typically involves the condensation of an aminothiophene with a malonic acid derivative, followed by a thermal cyclization. The reaction proceeds through an initial condensation to form an anilidomethylenemalonic ester, which then undergoes a 6-electron cyclization to form the pyridine ring.
Fiesselmann Thiophene Synthesis: This method allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives. tandfonline.com This approach builds the thiophene ring and can be a key step in a multi-step synthesis of a thienopyridine.
Gewald Aminothiophene Synthesis: The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. nih.gov These 2-aminothiophenes are crucial intermediates that can be further elaborated to construct the fused pyridine ring.
Modern Approaches:
Contemporary synthetic chemistry offers more efficient and versatile methods for the construction and functionalization of the thieno[3,2-b]pyridine system, often employing transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a cornerstone of modern organic synthesis. It can be used to introduce aryl or heteroaryl substituents onto the thienopyridine scaffold with high efficiency and functional group tolerance. mdpi.com
Friedländer Annulation: This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group to form a quinoline (B57606) or, in this case, a thienopyridine. nih.gov
Transition-Metal-Free Arylation: In line with the principles of green chemistry, methods for the arylation of heterocyclic scaffolds without the use of transition metals are being developed. mdpi.com
| Method | Description | Advantages | Disadvantages |
| Gould-Jacobs Reaction | Condensation of an aminothiophene with a malonic acid derivative followed by thermal cyclization. researchgate.net | Well-established, good for building the pyridine ring. | Often requires high temperatures, limited substituent diversity. |
| Fiesselmann Synthesis | Reaction of α,β-acetylenic esters with thioglycolic acid derivatives to form thiophenes. tandfonline.com | Good for constructing substituted thiophene precursors. | Multi-step process to reach the final thienopyridine. |
| Gewald Reaction | Condensation of a carbonyl compound, an α-cyanoester, and sulfur to form a 2-aminothiophene. nih.gov | High functional group tolerance, provides key intermediates. | Can sometimes lead to mixtures of products. |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound and an organohalide. mdpi.com | High efficiency, broad substrate scope, excellent functional group tolerance. | Requires pre-functionalized substrates, catalyst cost. |
This table compares classical and modern synthetic approaches for the construction of the thieno[3,2-b]pyridine ring system.
Targeted Synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid
The synthesis of the specifically substituted this compound requires a carefully planned multi-step sequence that strategically introduces the chlorine and carboxylic acid functionalities at the desired positions.
Strategies for Introducing the Chlorine Moiety
The introduction of a chlorine atom at the C-5 position of the thieno[3,2-b]pyridine ring can be achieved through several methods, depending on the nature of the starting material.
Sandmeyer Reaction: If a 5-aminothieno[3,2-b]pyridine derivative is available, the Sandmeyer reaction is a classic and effective method for introducing a chlorine atom. mdpi.com This reaction involves the diazotization of the amino group with a nitrite (B80452) source in the presence of a mineral acid, followed by treatment with a copper(I) chloride solution.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction can be used to introduce a formyl group and a chlorine atom in a single step. researchgate.net Treatment of a suitable thieno[3,2-b]pyridin-5-one with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to the formation of a 5-chloro-6-formylthieno[3,2-b]pyridine intermediate.
Direct Chlorination: Direct chlorination of the thieno[3,2-b]pyridine ring system can be challenging due to issues with regioselectivity. However, with appropriate directing groups or under specific reaction conditions, selective chlorination at the C-5 position may be possible.
Carboxylation Techniques at the C-6 Position
The introduction of a carboxylic acid group at the C-6 position can be accomplished through various carboxylation techniques.
Hydrolysis of a Nitrile: A common and reliable method is the hydrolysis of a 6-cyanothieno[3,2-b]pyridine intermediate. The nitrile group can be introduced through various methods, including the Sandmeyer reaction on a 6-amino precursor or by displacement of a suitable leaving group with a cyanide salt. The subsequent hydrolysis of the nitrile to the carboxylic acid can be achieved under acidic or basic conditions.
Oxidation of a Methyl Group: If a 6-methylthieno[3,2-b]pyridine is accessible, it can be oxidized to the corresponding carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) or chromic acid.
Organometallic Intermediates: A 6-halothieno[3,2-b]pyridine can be converted into an organometallic species, such as an organolithium or Grignard reagent, which can then be quenched with carbon dioxide to afford the desired carboxylic acid.
Multi-step Reaction Sequences and Key Intermediates
A plausible multi-step synthesis of this compound could involve the initial construction of a suitably functionalized thieno[3,2-b]pyridine core, followed by the sequential introduction of the chlorine and carboxylic acid groups. A key intermediate in this synthesis is likely to be 5-Chlorothieno[3,2-b]pyridine-6-carbonitrile .
| Intermediate | Structure | Potential Synthetic Route |
| 2-Aminothiophene-3-carbonitrile (B183302) | A thiophene ring with an amino group at C-2 and a nitrile group at C-3. | Gewald Reaction from a suitable ketone, malononitrile, and sulfur. |
| Thieno[3,2-b]pyridin-5-one | The fused thieno[3,2-b]pyridine ring system with a ketone at the C-5 position. | Cyclization of a substituted thiophene precursor. |
| 5-Amino-thieno[3,2-b]pyridine-6-carbonitrile | The thieno[3,2-b]pyridine core with an amino group at C-5 and a nitrile at C-6. | Elaboration of a 2-aminothiophene-3-carbonitrile intermediate. |
| 5-Chlorothieno[3,2-b]pyridine-6-carbonitrile | The target precursor with the chlorine and nitrile functionalities in place. | Sandmeyer reaction on 5-amino-thieno[3,2-b]pyridine-6-carbonitrile. |
This table outlines key potential intermediates and their plausible synthetic origins in the route to this compound.
Green Chemistry Principles in the Synthesis of Thienopyridine Carboxylic Acids
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including thienopyridine derivatives, to minimize environmental impact and improve sustainability.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. tandfonline.comresearchgate.net Microwave-assisted Gewald and Gould-Jacobs reactions have been reported for the synthesis of thienopyridine precursors, offering a more energy-efficient alternative to conventional heating. researchgate.netasianpubs.org
Use of Ionic Liquids: Ionic liquids are salts that are liquid at or near room temperature and are considered "green" solvents due to their low vapor pressure, thermal stability, and recyclability. They have been successfully employed as solvents and catalysts in the Gewald synthesis of 2-aminothiophenes, key precursors for thienopyridines. tandfonline.comtandfonline.comresearchgate.net
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of quinolines, structurally related to thienopyridines, has been successfully demonstrated in flow reactors, suggesting the applicability of this technology to the synthesis of thienopyridine derivatives. nih.govresearchgate.net
Catalysis: The use of efficient and recyclable catalysts can significantly improve the sustainability of a synthetic process by reducing waste and energy consumption. This includes the use of heterogeneous catalysts and the development of transition-metal-free catalytic systems. mdpi.com
| Green Chemistry Approach | Application in Thienopyridine Synthesis | Benefits |
| Microwave-Assisted Synthesis | Accelerated Gewald and Gould-Jacobs reactions for precursor synthesis. researchgate.netasianpubs.org | Reduced reaction times, increased yields, energy efficiency. |
| Ionic Liquids | Used as recyclable solvents and catalysts in the Gewald reaction. tandfonline.comtandfonline.comresearchgate.net | Low volatility, thermal stability, potential for reuse. |
| Flow Chemistry | Potential for continuous and automated synthesis of thienopyridine scaffolds. researchgate.net | Improved safety, enhanced process control, scalability. |
| Catalysis | Development of recyclable and transition-metal-free catalytic systems. mdpi.com | Reduced waste, lower environmental impact, improved atom economy. |
This table summarizes the application of green chemistry principles in the synthesis of thienopyridines and their associated benefits.
Total Synthesis and Semisynthetic Routes to Complex Thienopyridine Structures
The thieno[3,2-b]pyridine scaffold is a core component in various pharmacologically significant molecules. researchgate.net The synthesis of complex structures based on this heterocyclic system can be approached through total synthesis, which involves the de novo construction of the fused ring system, or through semisynthetic routes, which modify a pre-existing thienopyridine core.
The total synthesis of the thieno[3,2-b]pyridine system can be achieved through several strategic approaches. One common method involves the cyclization of functionalized thiophene precursors to form the pyridine ring. Conversely, another strategy starts with a substituted pyridine and constructs the fused thiophene ring. researchgate.net For instance, the reaction of 2-aminothiophenes with dicarbonyl compounds can lead to the regioselective formation of thieno[2,3-b]pyridines, a related isomer, illustrating a common cyclocondensation strategy. researchgate.net The synthesis of the thieno[3,2-b]pyridine core often relies on intramolecular cyclization reactions of appropriately substituted thiophenes or pyridines. acs.org
Semisynthetic approaches are crucial for creating diverse analogs from a common intermediate. A key strategy for elaborating the thieno[3,2-b]pyridine core is through palladium-catalyzed cross-coupling reactions. Research has demonstrated the successful synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates via the Suzuki-Miyaura cross-coupling reaction. mdpi.com This method involves coupling methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various (hetero)aryl boronic acids or their derivatives. mdpi.com This approach allows for the introduction of significant structural complexity at the C3 position of the thienopyridine ring system. mdpi.com
The findings from this synthetic approach are detailed below:
| Compound | Aryl/Heteroaryl Group | Boron Source | Yield (%) |
|---|---|---|---|
| 2a | Phenyl | Phenylboronic acid pinacol (B44631) ester | 74 |
| 2b | 4-Fluorophenyl | 4-Fluorophenylboronic acid | 63 |
| 2c | 4-Chlorophenyl | 4-Chlorophenylboronic acid | 66 |
| 2d | 4-Methylphenyl | 4-Methylphenylboronic acid | 72 |
| 2e | 4-Methoxyphenyl | 4-Methoxyphenylboronic acid | 77 |
| 2f | Thiophen-2-yl | Potassium thiophen-2-yltrifluoroborate | 68 |
| 2g | Thiophen-3-yl | Thiophen-3-ylboronic acid | 70 |
| 2h | Furan-2-yl | Potassium furan-2-yltrifluoroborate | 55 |
Another significant application of semisynthetic strategies is in the development of complex pharmaceutical agents. The antiplatelet drugs clopidogrel and prasugrel, which are based on a tetrahydrothieno[3,2-c]pyridine scaffold, exemplify this approach. mdpi.com Their synthesis involves the modification of a core thienopyridine intermediate. For example, the synthesis of amino acid prodrugs based on this scaffold starts with the N-alkylation of the core thienopyridine hydrochloride, followed by coupling with N-Boc-L-amino acids. mdpi.com This highlights a modular approach to building complex structures with potential therapeutic applications. mdpi.com
The general synthetic pathway for these complex prodrugs can be summarized as follows:
| Step | Reaction | Key Reagents | General Outcome |
|---|---|---|---|
| 1 | N-Alkylation | Thienopyridine hydrochloride, substituted alkylating agent, K₂CO₃ | Formation of N-alkylated thiolactone intermediate |
| 2 | Amide Coupling | N-Boc-L-amino acid, EDCI, DMAP | Coupling of the amino acid to the thiolactone |
| 3 | Deprotection | Hydrochloric ethyl acetate | Removal of Boc protecting group to yield the final hydrochloride salt |
These examples underscore the utility of both total and semisynthetic methodologies in accessing structurally diverse and complex thienopyridines. Total synthesis provides a means to construct the fundamental heterocyclic framework, while semisynthetic modifications, particularly through cross-coupling reactions and functional group manipulations, enable the creation of sophisticated molecular architectures.
Chemical Reactivity and Derivatization of 5 Chlorothieno 3,2 B Pyridine 6 Carboxylic Acid
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group at the 6-position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the modulation of the molecule's physicochemical properties.
Esterification Reactions and Ester Derivatives
Esterification of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid can be achieved through several standard methods. The direct Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid), is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol. For more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate ester formation under milder conditions.
These reactions lead to the formation of various ester derivatives, which can serve as key intermediates for further synthetic elaborations or as final products with modified biological activities.
Table 1: Representative Esterification Reactions of Heterocyclic Carboxylic Acids
| Carboxylic Acid Derivative | Alcohol/Reagent | Conditions | Ester Product | Reference (Analogous) |
| Nicotinic Acid | Methanol, H₂SO₄ | Reflux | Methyl nicotinate | General Knowledge |
| 2-Chloronicotinic Acid | Ethanol, SOCl₂ then EtOH | Room Temperature | Ethyl 2-chloronicotinate | General Knowledge |
| Thiophene-2-carboxylic acid | Isopropanol, DCC, DMAP | Room Temperature | Isopropyl thiophene-2-carboxylate | General Knowledge |
Amidation Reactions and Amide Derivatives
The synthesis of amide derivatives from this compound is a crucial transformation for creating compounds with potential biological applications, as the amide bond is a key feature in many pharmaceuticals. Standard peptide coupling protocols are generally applicable. The carboxylic acid can be activated using a variety of coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). The activated carboxylic acid is then reacted with a primary or secondary amine to furnish the corresponding amide.
This methodology allows for the introduction of a wide array of amine-containing fragments, enabling the exploration of structure-activity relationships.
Table 2: Representative Amidation Reactions of Heterocyclic Carboxylic Acids
| Carboxylic Acid Derivative | Amine | Coupling Reagent/Conditions | Amide Product | Reference (Analogous) |
| Pyridine-3-carboxylic acid | Aniline | HATU, DIPEA, DMF | N-Phenylpicolinamide | General Knowledge |
| 6-Chloronicotinic acid | Benzylamine | HBTU, TEA, CH₂Cl₂ | N-Benzyl-6-chloronicotinamide | General Knowledge |
| Thieno[3,2-b]pyridine-5-carboxylic acid | Morpholine | BOP, DIPEA, DMF | (Thieno[3,2-b]pyridin-5-yl)(morpholino)methanone | wikipedia.org |
Decarboxylation Pathways and Related Transformations
Decarboxylation of aromatic and heteroaromatic carboxylic acids typically requires harsh conditions, such as high temperatures, and is often facilitated by the presence of a copper catalyst in a high-boiling solvent like quinoline (B57606). For this compound, such a reaction would lead to the formation of 5-Chlorothieno[3,2-b]pyridine. The stability of the resulting carbanion intermediate plays a crucial role in the feasibility of this reaction. The electron-withdrawing nature of the pyridine (B92270) ring and the chlorine atom may influence the ease of decarboxylation.
Microwave-assisted decarboxylation has emerged as a more efficient method for this transformation in some aromatic systems. It is plausible that similar conditions could be applied to this compound.
Nucleophilic Substitution Reactions Involving the Chlorine Atom
The chlorine atom at the C-5 position of the thieno[3,2-b]pyridine (B153574) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles at this position.
Introduction of Heteroatom-Containing Substituents
A variety of heteroatom-containing nucleophiles can displace the C-5 chlorine atom. This includes amines, alkoxides, and thiolates, leading to the formation of 5-amino, 5-alkoxy, and 5-thioalkyl derivatives, respectively. These reactions are typically carried out in the presence of a base and often require elevated temperatures. For less reactive nucleophiles, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form C-N bonds under milder conditions.
Table 3: Representative Nucleophilic Aromatic Substitution Reactions on Chloropyridines
| Chloropyridine Derivative | Nucleophile | Conditions | Product | Reference (Analogous) |
| 2-Chloropyridine | Sodium methoxide | Methanol, Reflux | 2-Methoxypyridine | General Knowledge |
| 4-Chloropyridine | Piperidine | Heat | 4-(Piperidin-1-yl)pyridine | General Knowledge |
| 2-Chloro-5-nitropyridine | Aniline, K₂CO₃ | DMF, 100 °C | 5-Nitro-N-phenylpyridin-2-amine | General Knowledge |
Carbon-Carbon Coupling Reactions at the C-5 Position
The chlorine atom at the C-5 position serves as a valuable handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in building molecular complexity and synthesizing a diverse range of derivatives.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the C-5 position and a variety of aryl or vinyl boronic acids or esters. This reaction is typically catalyzed by a palladium(0) complex in the presence of a base.
Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne moieties at the C-5 position by reacting with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Heck Coupling: The Heck reaction can be employed to introduce vinyl groups at the C-5 position by coupling with an alkene in the presence of a palladium catalyst and a base.
These coupling reactions provide access to a wide array of 5-substituted thieno[3,2-b]pyridine derivatives with extended conjugation and diverse structural motifs.
Table 4: Representative Carbon-Carbon Coupling Reactions on Chloropyridines
| Chloropyridine Derivative | Coupling Partner | Catalyst/Conditions | Product | Reference (Analogous) |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | 2-Phenylpyridine | General Knowledge |
| 4-Chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, TEA | 4-(Phenylethynyl)pyridine | General Knowledge |
| 3-Chloropyridine | Styrene | Pd(OAc)₂, P(o-tolyl)₃, TEA | 3-Styrylpyridine | General Knowledge |
This compound possesses a rich and versatile chemical reactivity profile. The carboxylic acid functionality allows for the straightforward synthesis of esters and amides, while the chlorine atom at the 5-position is amenable to both nucleophilic substitution and a variety of palladium-catalyzed carbon-carbon bond-forming reactions. This diverse reactivity makes it a valuable building block for the synthesis of a wide range of novel thieno[3,2-b]pyridine derivatives for potential applications in drug discovery and materials science. Further experimental investigation into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.
Reactivity of the Thienopyridine Core
The thieno[3,2-b]pyridine ring system is an electron-rich heterocyclic scaffold. The fusion of the electron-rich thiophene (B33073) ring with the electron-deficient pyridine ring results in a complex reactivity profile that can be selectively exploited for functionalization.
Electrophilic Aromatic Substitution Patterns
The thieno[3,2-b]pyridine nucleus is generally susceptible to electrophilic aromatic substitution (SEAr). The regioselectivity of such reactions is dictated by the electronic distribution within the bicyclic system. Theoretical studies, such as Density Functional Theory (DFT) calculations on related thiophene and thienothiophene systems, indicate that electrophilic attack is kinetically and thermodynamically favored at the α-carbon atoms of the thiophene ring (positions 2 and 3) over the β-carbon atoms. researchgate.net
For the thieno[3,2-b]pyridine core, the thiophene moiety is more activated towards electrophiles than the pyridine ring. Therefore, electrophilic substitution is expected to occur preferentially on the thiophene part of the molecule, specifically at the C2 and C3 positions. The presence of the deactivating carboxylic acid group at C6 and the chloro group at C5 on the pyridine ring would further disfavor electrophilic attack on that ring. However, specific experimental data on the electrophilic substitution of this compound is scarce in the literature, and predictions are based on the general reactivity of related thienopyridine systems. rsc.orgrsc.org
Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in the thieno[3,2-b]pyridine system is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like chlorine. youtube.com The chloro-substituent at the C5 position of this compound can be displaced by various nucleophiles.
The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.comnih.gov The aromaticity is then restored by the departure of the chloride ion. The rate of this reaction is enhanced by the electron-withdrawing nature of the fused thiophene ring and the pyridine nitrogen atom. This reactivity has been exploited in the synthesis of derivatives where the C5-chloro group is replaced by oxygen or other nucleophiles. nih.gov For instance, nucleophilic aromatic substitution reactions on a related thieno[3,2-b]pyridine chloride with an alcohol have been reported to proceed effectively. nih.gov
Common nucleophiles used in SNAr reactions on chloropyridines include alkoxides, phenoxides, amines, and thiols, providing access to a wide range of C5-substituted thieno[3,2-b]pyridine derivatives. youtube.comnih.gov
Metal-Catalyzed Cross-Coupling Reactions for Functionalization
The C5-chloro substituent serves as a valuable handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the functionalization of the thieno[3,2-b]pyridine core.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the C5-chloro group with boronic acids or their esters to form biaryl or vinyl-substituted thienopyridines. researchgate.net Research on related 3-bromothieno[3,2-b]pyridine (B1281774) systems has demonstrated successful Suzuki-Miyaura couplings with various (hetero)aryl boronic acids and boronate esters, highlighting the utility of this method for functionalizing the thienopyridine scaffold. mdpi.com
| Starting Material | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium (4-chlorophenyl)trifluoroborate | Pd(dppf)Cl2, K2CO3 | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | mdpi.com |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium 4-methoxyphenyltrifluoroborate | Pd(dppf)Cl2, K2CO3 | Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | mdpi.com |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium (4-cyanophenyl)trifluoroborate | Pd(dppf)Cl2, K2CO3 | Methyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate | mdpi.com |
Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties by reacting the C5-chloro group with terminal alkynes. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. beilstein-journals.org This methodology has been successfully applied to various bromopyridine nuclei, indicating its potential applicability to this compound for the synthesis of alkynyl derivatives. soton.ac.ukchemrxiv.org These derivatives are valuable intermediates for further transformations, such as cyclization reactions. nih.gov
| Starting Material | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 6-bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh3)4, CuI, Et3N | 6-((4-ethylphenyl)ethynyl)-3-fluoropicolinonitrile | soton.ac.uk |
| Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | Methyl 7-(phenylethynyl)thieno[2,3-b]pyrazine-6-carboxylate | nih.gov |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.org It allows for the coupling of the C5-chloro group with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. nih.gov This reaction provides a direct route to C5-amino-substituted thieno[3,2-b]pyridine derivatives, which are important substructures in many biologically active molecules.
Strategies for Further Functionalization and Molecular Diversification
The presence of two distinct functional groups, the C5-chloro and the C6-carboxylic acid, on the thieno[3,2-b]pyridine core allows for orthogonal and sequential chemical modifications, enabling extensive molecular diversification.
Derivatization of the Carboxylic Acid: The carboxylic acid at position C6 can be readily converted into a variety of other functional groups. Standard organic transformations can be employed, such as:
Amide bond formation: Coupling with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides.
Esterification: Reaction with alcohols under acidic conditions or via the acid chloride to produce esters.
Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol, which can be further functionalized.
Curtius or Schmidt rearrangement: Conversion to an amine group at the C6 position.
A notable derivatization strategy involves the activation of the carboxylic acid with agents like 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP), followed by reaction with hydrazines to form hydrazides. nih.gov
Combined and Sequential Functionalization: A powerful strategy for creating molecular diversity involves the sequential modification of the C5 and C6 positions. For example, a Sonogashira coupling at the C5 position could be followed by an amide coupling at the C6-carboxylic acid. Alternatively, a Buchwald-Hartwig amination at C5 could be followed by esterification at C6. This combinatorial approach allows for the rapid generation of a large number of structurally diverse analogs from a single, advanced intermediate.
Furthermore, modern C-H activation strategies could potentially be applied for the direct functionalization of the thieno[3,2-b]pyridine core, although specific examples for this exact substrate are not prevalent. nih.govmdpi.com Such methods could offer novel pathways for diversification by targeting otherwise unreactive C-H bonds on the heterocyclic scaffold.
Advanced Spectroscopic and Analytical Characterization Techniques for Thienopyridine Carboxylic Acids
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid, both ¹H (proton) and ¹³C (carbon-13) NMR are critical.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic protons on the thienopyridine core are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring currents. The acidic proton of the carboxylic acid group is highly deshielded and is anticipated to appear as a broad singlet at a very downfield chemical shift, often above δ 12 ppm. The specific chemical shifts and coupling constants (J-values) between adjacent protons would allow for the definitive assignment of each proton to its position on the bicyclic ring system.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbon atom of the carboxylic acid group (C=O) is expected to have a characteristic chemical shift in the range of 165-185 ppm. libretexts.orgopenstax.org The sp²-hybridized carbons of the thienopyridine rings will resonate in the aromatic region (approximately δ 110-160 ppm). The carbon atom attached to the electronegative chlorine atom would also exhibit a distinct chemical shift.
Due to the absence of published experimental spectra for this specific compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts based on computational models and analysis of similar structures.
Table 1: Predicted ¹H NMR Data for this compound (Predicted for a solution in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 7.8 - 8.2 | Doublet |
| H-3 | 7.4 - 7.8 | Doublet |
| COOH | > 12.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Data for this compound (Predicted for a solution in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 170 |
| C-Cl | 148 - 152 |
| Quaternary Carbons | 125 - 155 |
| CH Carbons | 120 - 135 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
For this compound (molecular formula: C₈H₄ClNO₂S), the expected monoisotopic mass is approximately 212.96 g/mol . Current time information in Winnipeg, CA. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.
In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of the molecular ion provides clues to the molecule's structure. Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, mass = 17) and the loss of the entire carboxyl group (-COOH, mass = 45).
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 213.9724 | Protonated molecular ion |
| [M]⁺ | 212.9646 | Molecular ion |
| [M-OH]⁺ | 195.9567 | Loss of hydroxyl radical from the carboxylic acid |
| [M-COOH]⁺ | 167.9828 | Loss of the carboxylic acid group |
Data is based on predicted values from public chemical databases. Current time information in Winnipeg, CA.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when these frequencies correspond to the frequency of infrared radiation, absorption occurs.
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features. The most prominent of these would be from the carboxylic acid group. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orgopenstax.org Additionally, a strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration should appear between 1710 and 1760 cm⁻¹. libretexts.orgopenstax.org The presence of aromatic C-H bonds and C=C/C=N bonds within the thienopyridine ring system would give rise to absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Table 4: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 2500 - 3300 | Carboxylic Acid O-H | Stretching (Broad) |
| 3000 - 3100 | Aromatic C-H | Stretching |
| 1710 - 1760 | Carboxylic Acid C=O | Stretching (Strong) |
| 1450 - 1600 | Aromatic C=C and C=N | Ring Stretching |
| ~1000 - 1200 | C-Cl | Stretching |
| ~1200 - 1300 | C-O | Stretching |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical and, by extension, molecular formula.
For this compound, with the molecular formula C₈H₄ClNO₂S, the theoretical elemental composition can be precisely calculated.
Table 5: Theoretical Elemental Composition of C₈H₄ClNO₂S
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 45.00 |
| Hydrogen (H) | 1.008 | 4 | 4.032 | 1.89 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.60 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.56 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 14.98 |
| Sulfur (S) | 32.065 | 1 | 32.065 | 15.02 |
| Total | 213.643 | 100.00 |
Experimental results from an elemental analyzer that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values would serve to confirm the compound's elemental composition and purity.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for both the purification of the synthesized compound and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid like trifluoroacetic acid to ensure the carboxylic acid is protonated). The purity of the compound can be determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak would indicate a high degree of purity.
Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive chromatographic technique used for monitoring the progress of reactions and for preliminary purity checks. A sample of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a suitable mobile phase (a solvent or solvent mixture). The compound's retention factor (Rƒ) value can be calculated, and the presence of a single spot under UV visualization would suggest that the sample is relatively pure.
By combining the structural insights from NMR and MS, the functional group information from IR, the empirical formula confirmation from elemental analysis, and the purity assessment from chromatography, a complete and confident characterization of this compound can be achieved.
Academic Research Applications and Mechanistic Investigations of 5 Chlorothieno 3,2 B Pyridine 6 Carboxylic Acid Derivatives
Utilization as Synthetic Building Blocks and Precursors
The structural attributes of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid, namely its fused heterocyclic core, carboxylic acid functional group, and chlorine substituent, make it a versatile starting material for the synthesis of a wide array of more complex molecules. These features allow for various chemical modifications, enabling the construction of diverse molecular architectures for different scientific applications.
Intermediate in the Synthesis of Complex Organic Molecules
While direct, multi-step syntheses of complex natural products using this compound as a key intermediate are not extensively documented in publicly available literature, its structural components are integral to many synthetic strategies for bioactive molecules. The carboxylic acid group provides a convenient handle for amide bond formation, a ubiquitous reaction in the synthesis of biologically active compounds. Furthermore, the chloro-substituent can be subjected to various nucleophilic substitution or cross-coupling reactions, allowing for the introduction of diverse functional groups and the extension of the molecular framework. For instance, nitropyridine derivatives, which share a similar reactive chlorine atom, are widely used as precursors in the synthesis of various bioactive compounds, including potent enzyme inhibitors. mdpi.com
Scaffolds for Agrochemical and Pharmaceutical Research Development
The thieno[3,2-b]pyridine (B153574) core is recognized as an attractive and privileged scaffold in drug design and agrochemical research. researchgate.net Its rigid structure provides a well-defined orientation for appended functional groups, facilitating their interaction with biological targets.
In agrochemical research, derivatives of the related 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) have been identified as a promising lead scaffold for the development of novel and highly efficient fungicides. nih.gov This highlights the potential of the thienopyridine core in creating new crop protection agents.
In the realm of pharmaceutical development, the thieno[3,2-b]pyridine scaffold is a key component in a multitude of compounds with diverse therapeutic applications. Its ability to serve as a bioisostere for purines and pyrimidines makes it a valuable pharmacophore in medicinal chemistry. This scaffold has been successfully incorporated into molecules targeting a range of biological entities, including protein kinases, G-protein coupled receptors, and viral enzymes. researchgate.netgoogle.com The versatility of the thieno[3,2-b]pyridine framework allows for the generation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates.
Mechanistic Studies in Medicinal Chemistry Research
Derivatives of this compound have been the subject of intensive mechanistic studies to understand their mode of action at the molecular level. These investigations are crucial for the rational design of more potent and selective therapeutic agents.
Investigations into Anti-proliferative and Antitumor Mechanisms (e.g., PI-PLC Inhibition)
A significant body of research has focused on the anti-cancer properties of thieno[2,3-b]pyridine (B153569) derivatives, which are close structural isomers of the thieno[3,2-b]pyridine series. These compounds have demonstrated potent anti-proliferative activity against a range of human cancer cell lines. nih.govmdpi.comnih.gov One of the key proposed mechanisms for this activity is the inhibition of phosphoinositide-specific phospholipase C (PI-PLC) enzymes. mdpi.comnih.govmdpi.com
PI-PLC enzymes are crucial in signal transduction pathways that regulate cell growth, proliferation, and differentiation. Their upregulation is observed in many types of cancer. Thieno[2,3-b]pyridine derivatives have been shown to interact with PLC isoforms, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis. nih.govnih.gov
Key Mechanistic Findings:
Cell Cycle Arrest: Treatment of cancer cells with thieno[2,3-b]pyridine derivatives has been observed to induce a G2/M phase cell cycle arrest. nih.govnih.gov
Apoptosis Induction: These compounds can trigger programmed cell death, as evidenced by an increase in the percentage of apoptotic cells upon treatment. nih.gov
Morphological Changes: Inhibition of PI-PLC by these derivatives leads to distinct morphological changes in cancer cells, including cell rounding and membrane blebbing. mdpi.com
Tubulin Dynamics: The anti-proliferative effects are also linked to an impact on the cellular dynamics of tubulin-β. nih.gov
The following table summarizes the anti-proliferative activity of selected thieno[2,3-b]pyridine derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | Activity | Proposed Mechanism |
|---|---|---|---|
| Thieno[2,3-b]pyridine Derivative 3 (NSC768313) | MDA-MB-231 (Breast Cancer) | Induces G2/M growth inhibition and apoptosis | Interaction with PLC isoforms affecting tubulin-β dynamics nih.gov |
| (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | MDA-MB-231 and MCF-7 (Breast Cancer) | Induces apoptosis and lowers cancer stem cell fraction | Targeting PI-PLC and inducing a shift from lipid to glucose metabolism nih.gov |
| Thieno[2,3-b]pyridine Compound DJ160 | PC3 (Prostate Cancer) | Inhibits proliferation and motility, promotes G2/M arrest and apoptosis | Polypharmacology, with effects independent of PLCγ activity nih.gov |
Elucidation of Antiplatelet and Antithrombotic Action Mechanisms (e.g., P2Y12 Receptor Antagonism)
Thienopyridine derivatives are a well-established class of antiplatelet drugs that play a crucial role in the prevention of thrombotic events. nih.govfiocruz.br Their mechanism of action primarily involves the irreversible inhibition of the P2Y12 receptor, an adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets. researchgate.net
Inhibition of the P2Y12 receptor disrupts the signaling cascade that leads to platelet activation and aggregation, thereby reducing the formation of blood clots. researchgate.net The thieno[2,3-b]pyridine scaffold, in particular, has been investigated for the development of novel P2Y12 inhibitors. nih.govwsu.edu
Key Mechanistic Insights:
Irreversible Inhibition: Thienopyridines act as prodrugs that are metabolized to an active form, which then covalently binds to the P2Y12 receptor, leading to its irreversible inhibition. researchgate.net
Disruption of Platelet Aggregation: By blocking the P2Y12 receptor, these compounds prevent ADP-induced platelet aggregation and the subsequent binding of fibrinogen. researchgate.net
Synergy with Aspirin: Thieno[2,3-b]pyridine derivatives have been shown to exhibit synergistic anti-platelet effects when used in combination with aspirin, which inhibits a different pathway of platelet activation. nih.govfiocruz.br
The table below presents a summary of the antiplatelet activity of representative thienopyridine derivatives.
| Compound Class | Target | Mechanism of Action | Therapeutic Application |
|---|---|---|---|
| Thieno[3,2-c]pyridines (e.g., Clopidogrel) | P2Y12 Receptor | Irreversible antagonist of the platelet ADP receptor fiocruz.br | Prevention of atherothrombotic events |
| Thieno[2,3-b]pyridines | P2Y12 Receptor | Inhibition of platelet activation and aggregation nih.gov | Potential novel anti-platelet agents |
| Tetrahydrothieno[3,2-c]pyridine-2-carboxamide analogues | P2Y12 Receptor | Potent P2Y12 receptor antagonists researchgate.net | Potential for improved antiplatelet therapy |
Exploration of Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal, Antiviral)
The thienopyridine scaffold has also demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and viruses. Research in this area is focused on identifying the specific molecular targets and mechanisms responsible for these antimicrobial effects.
Antibacterial Mechanisms:
Thienopyridine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govjapsonline.com Several mechanisms of action have been proposed:
Enzyme Inhibition: A series of novel thieno[3,2-b]pyridinone derivatives have been found to target the NADH-dependent enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. nih.gov
DNA Gyrase Inhibition: Some thieno[2,3-b]pyridine-based compounds are thought to exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.netresearchgate.net
Antifungal Mechanisms:
The antifungal potential of thienopyridine derivatives is an emerging area of research. One study on 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives as fungicides revealed a molecular mode of action involving the inhibition of nitrogen metabolism and the proteasome pathway in pathogenic fungi. nih.gov
Antiviral Mechanisms:
Thieno[2,3-b]pyridine derivatives have also been identified as a new class of antiviral drugs. google.comnih.gov For instance, certain derivatives have shown a strong anti-Mayaro virus (MAYV) effect. Mechanistic studies suggest that these compounds act at both the early and late stages of the viral replication cycle, potentially affecting virus morphogenesis. nih.gov Another study indicated that some 4-(phenylamino)thieno[2,3-b]pyridine derivatives show inhibitory activity against Herpes Simplex Virus type 1 (HSV-1). researchgate.net
The following table summarizes the antimicrobial activities and proposed mechanisms of action for various thienopyridine derivatives.
| Compound Class | Activity | Organism | Proposed Mechanism of Action |
|---|---|---|---|
| Thieno[3,2-b]pyridinone derivatives | Antibacterial | Mycobacterium tuberculosis | Inhibition of NADH-dependent enoyl-acyl carrier protein reductase (InhA) nih.gov |
| Thieno[2,3-b]pyridine-based compounds | Antibacterial | E. coli | Inhibition of DNA gyrase B researchgate.net |
| 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine derivatives | Antifungal | C. arachidicola, R. solani, S. sclerotiorum | Inhibition of nitrogen metabolism and the proteasome pathway nih.gov |
| Thieno[2,3-b]pyridine derivatives | Antiviral | Mayaro virus (MAYV) | Inhibition of early and late stages of viral replication, affecting morphogenesis nih.gov |
| 4-(Phenylamino)thieno[2,3-b]pyridine derivatives | Antiviral | Herpes Simplex Virus type 1 (HSV-1) | Inhibition of viral replication researchgate.net |
Analysis of Anti-inflammatory Pathways and Targets
Derivatives of the thienopyridine scaffold have demonstrated notable anti-inflammatory properties. researchgate.net Research into related thiophene-containing compounds suggests that a key mechanism involves the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.net Nrf2 is a critical transcription factor that regulates cellular defense against oxidative stress and inflammation. mdpi.com
Activation of the Nrf2 pathway can lead to the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comunipd.it NF-κB is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. unipd.it By activating Nrf2, thienopyridine-related compounds can suppress the degradation of IκB, an NF-κB inhibitor, which in turn prevents NF-κB from translocating to the nucleus and initiating the transcription of inflammatory genes. unipd.it
This inhibitory action results in the downregulation of key inflammatory mediators. Studies on related compounds have shown a reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). researchgate.net Furthermore, a decrease in inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and cyclooxygenase-2 (COX-2) has been observed. researchgate.net The anti-inflammatory potential of certain thienopyridine derivatives has been quantified by their ability to inhibit nitric oxide (NO) production in macrophages. researchgate.net
| Compound | Description | NO Production Inhibition (IC50 µM) | Reference |
|---|---|---|---|
| Thienopyridine Derivative 72 | A thienopyridine compound with immunomodulatory properties. | 15.4 | researchgate.net |
| Thienopyridine Derivative 73 | A thienopyridine compound with immunomodulatory properties. | 10.2 | researchgate.net |
| Thienopyridine Derivative 74 | A thienopyridine compound with immunomodulatory properties. | 12.3 | researchgate.net |
| Thienopyridine Derivative 75 | A thienopyridine compound with immunomodulatory properties. | 18.5 | researchgate.net |
Structure-Activity Relationship (SAR) Studies and Rational Design
Understanding the relationship between the chemical structure of thienopyridine derivatives and their biological activity is crucial for designing more potent and selective compounds.
Impact of Substituent Modifications on Biological Activity
SAR studies have revealed that even minor modifications to the thienopyridine scaffold can have a profound impact on biological activity.
Anticancer and Antiproliferative Activity: In the pursuit of anticancer agents, research on thieno[2,3-b]pyridines has shown that the addition of large, lipophilic groups to the pyridine (B92270) ring can enhance biological activity. mdpi.com The strategic placement of substituents on appended phenyl rings is also critical; for example, ortho- and para-substitutions are often more favorable than meta-substitutions for increasing potency. mdpi.com In a series of thieno[2,3-b]pyridine derivatives designed as Forkhead Box M1 (FOXM1) inhibitors, only compounds bearing a cyano (-CN) group exhibited activity, whereas those with nitro (-NO2), trifluoromethyl (-CF3), or methyl (-CH3) groups were inactive. proquest.comproquest.com The nature of a halogen substituent at a different position on the ring also modulates the inhibitory effect. proquest.comproquest.com
| Target/Activity | Scaffold | Favorable Substitutions | Unfavorable Substitutions | Reference |
|---|---|---|---|---|
| Antiproliferative | Thieno[2,3-b]pyridine | Large lipophilic groups on pyridine ring; ortho-/para- on appended phenyl. | meta- on appended phenyl (with larger groups). | mdpi.com |
| FOXM1 Inhibition | Thieno[2,3-b]pyridine | Cyano (-CN) group on phenylacetamide moiety. | -NO2, -CF3, -CH3 groups on phenylacetamide moiety. | proquest.comproquest.com |
| PIM-1 Kinase Inhibition | Thieno[2,3-b]pyridine | Specific amide or benzoyl groups at position 2. | Varies greatly with specific substitution pattern. | nih.govtandfonline.com |
Positional Isomerism and Pharmacological Implications
The specific arrangement of the thiophene (B33073) and pyridine rings—known as positional isomerism—is a key determinant of pharmacological activity. For instance, a study on related thienopyrimidine compounds, which also feature a fused thiophene-heterocycle system, demonstrated a significant drop in inhibitory potency against human choline (B1196258) kinase when the ring fusion was changed from a thieno[3,2-d]pyrimidinium to a thieno[2,3-d]pyrimidinium arrangement. This highlights that the spatial orientation of the sulfur and nitrogen atoms within the fused system is critical for target interaction. Generally, the thieno[3,2-b]pyridine isomer and its derivatives are less extensively studied than their thieno[2,3-b]pyridine counterparts, indicating an area ripe for further investigation. researchgate.net
Ligand Design Strategies Based on Thienopyridine Core Interactions
The thienopyridine core serves as a versatile scaffold in rational drug design. Computational modeling and molecular docking have become indispensable tools for designing ligands with improved target affinity and selectivity. nih.govelsevierpure.com By identifying specific lipophilic pockets within a target enzyme's active site, researchers can design derivatives where the thienopyridine core is appended with tethered aryl groups that occupy these pockets, thereby enhancing biological activity. mdpi.com Another successful strategy is "scaffold hopping," where the thienopyridine core is used to replace a different chemical group (e.g., a picolinamide) in a known inhibitor, leading to the discovery of novel compounds with improved properties.
Computational Chemistry and Theoretical Studies
Computational methods provide deep insights into the behavior of thienopyridine derivatives at the molecular level, guiding their synthesis and optimization.
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of thienopyridine derivatives to their biological targets. nih.gov Docking studies have been instrumental in understanding the interactions with targets like PIM-1 kinase and the FOXM1 DNA-binding domain, with calculated binding scores often showing a strong correlation with experimentally determined biological activity. proquest.comnih.govresearchgate.net
3D-Quantitative Structure-Activity Relationship (3D-QSAR): Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build predictive models. rsc.org These models analyze a series of related compounds to identify the key steric and electronic features that are essential for high biological activity, thereby guiding the design of new derivatives with enhanced potency. rsc.orgmdpi.com
Density Functional Theory (DFT): DFT calculations are used to investigate the fundamental electronic and structural properties of these molecules. nih.gov This includes determining optimized molecular geometries, calculating frontier molecular orbital energies (HOMO-LUMO) to assess chemical reactivity, and simulating vibrational spectra. elsevierpure.comnih.gov
Molecular Electrostatic Potential (MEP) Analysis: MEP maps are generated to visualize the charge distribution across a molecule. researchgate.net These maps identify electron-rich regions (sites for electrophilic attack) and electron-deficient regions (sites for nucleophilic attack), which is crucial for understanding and predicting non-covalent interactions, such as hydrogen bonds, with protein targets. researchgate.netchemrxiv.org
Lack of Specific Research Data Precludes Article Generation
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific research data to generate the requested article on "this compound" and its derivatives. The strict constraints of the request—to focus solely on this compound for all specified subsections—cannot be met while maintaining scientific accuracy and adhering to the provided outline.
The performed searches did not yield specific studies on the molecular modeling, quantum chemical calculations, or pharmacophore mapping of this compound derivatives. While research exists on related heterocyclic structures, the user's explicit instruction to "not introduce any information, examples, or discussions that fall outside the explicit scope" prevents the use of analogous compounds to construct the article.
Therefore, the generation of a thorough and scientifically accurate article focusing exclusively on the academic research applications and mechanistic investigations of this compound derivatives, as per the detailed outline, is not possible at this time due to the absence of specific findings in the accessible literature.
Future Perspectives and Emerging Trends in Thieno 3,2 B Pyridine Carboxylic Acid Research
Development of Novel and Efficient Synthetic Routes
The synthesis of thieno[3,2-b]pyridine (B153574) derivatives is an active area of research, with a continuous drive towards the development of more efficient, atom-economical, and environmentally benign methodologies. While classical methods have been established, emerging trends focus on novel strategies that offer greater diversity and complexity in the final products.
Future synthetic efforts are likely to concentrate on:
Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful tool for streamlining synthetic pathways. The application of transition-metal catalysis to activate C-H bonds in the thieno[3,2-b]pyridine core will enable the introduction of various functional groups with high regioselectivity, bypassing the need for pre-functionalized substrates.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reproducibility. The development of flow-based methods for the synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid and its derivatives could lead to more efficient and automated production.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for forging new chemical bonds. Its application in the synthesis of thieno[3,2-b]pyridines can enable novel transformations that are not accessible through traditional thermal methods.
These innovative synthetic strategies will not only facilitate the synthesis of known derivatives but also open doors to previously inaccessible chemical space, providing a rich library of compounds for further investigation.
Discovery of New Biological Targets and Therapeutic Modalities
Derivatives of the thieno[3,2-b]pyridine scaffold have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs. Future research will likely expand upon these findings to identify new biological targets and develop novel therapeutic modalities.
Emerging areas of investigation include:
Kinase Inhibition: The thieno[3,2-b]pyridine core has been identified as a privileged scaffold for the development of kinase inhibitors. Future work will likely focus on designing highly selective inhibitors for specific kinases implicated in diseases such as cancer and inflammatory disorders. This includes targeting underexplored kinases like Haspin and cyclin-dependent kinase-like (CDKL) kinases.
Targeting Protein-Protein Interactions: Modulating protein-protein interactions (PPIs) is a challenging but promising therapeutic strategy. The rigid thieno[3,2-b]pyridine scaffold can serve as a template for designing molecules that can disrupt or stabilize specific PPIs involved in disease pathogenesis.
Epigenetic Targets: The field of epigenetics is a rapidly growing area of drug discovery. Thieno[3,2-b]pyridine derivatives could be explored for their ability to modulate the activity of epigenetic enzymes such as histone deacetylases (HDACs) and methyltransferases, which play crucial roles in gene expression and cellular function.
Anti-infective Agents: The emergence of drug-resistant pathogens necessitates the development of new anti-infective agents with novel mechanisms of action. Thieno[3,2-b]pyridine derivatives have shown promise as antibacterial, antifungal, and antiviral agents. Future research will focus on optimizing their potency and spectrum of activity, and identifying their specific molecular targets within the pathogens. For instance, derivatives are being investigated as inhibitors of the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.
The exploration of these new biological targets and therapeutic modalities will be facilitated by advances in high-throughput screening, chemical biology, and proteomics.
Advanced Materials Science Applications of Thienopyridine Scaffolds
Beyond their therapeutic potential, thieno[3,2-b]pyridine scaffolds possess unique electronic and photophysical properties that make them attractive for applications in materials science. The fusion of an electron-rich thiophene (B33073) ring with an electron-deficient pyridine (B92270) ring creates a versatile building block for the construction of functional organic materials.
Future research in this area is expected to focus on:
Organic Electronics: The planar structure and potential for extended π-conjugation of thieno[3,2-b]pyridine derivatives make them promising candidates for use as organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Research will aim to tune their electronic properties through chemical modification to achieve high charge carrier mobilities and efficient light emission.
Organic Photovoltaics (OPVs): The development of new donor and acceptor materials is crucial for improving the efficiency of organic solar cells. Thieno[3,2-b]pyridine-based materials can be engineered to have tailored absorption spectra and energy levels, making them suitable for use in the active layer of OPVs.
Sensors: The ability of the thieno[3,2-b]pyridine scaffold to interact with various analytes through non-covalent interactions can be exploited for the development of chemical sensors. By incorporating specific recognition motifs, these materials can be designed to detect ions, small molecules, and biomolecules with high sensitivity and selectivity.
Conductive Polymers: Polymerization of functionalized thieno[3,2-b]pyridine monomers can lead to the formation of conductive polymers with potential applications in areas such as transparent electrodes, antistatic coatings, and energy storage devices.
The synergy between synthetic chemistry and materials science will be crucial for unlocking the full potential of thieno[3,2-b]pyridine scaffolds in these advanced applications.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research. These powerful computational tools can accelerate the discovery and development of new thieno[3,2-b]pyridine derivatives by enabling more efficient design cycles and predicting optimal synthetic routes.
Key emerging trends in this domain include:
De Novo Drug Design: AI algorithms can be trained on large datasets of known molecules and their biological activities to generate novel thieno[3,2-b]pyridine structures with desired therapeutic properties. This approach can significantly expand the chemical space explored and identify promising drug candidates more rapidly.
Predictive Modeling of Biological Activity: Machine learning models can be developed to predict the biological activity of thieno[3,2-b]pyridine derivatives against specific targets based on their chemical structures. This allows for the virtual screening of large compound libraries and the prioritization of candidates for experimental testing.
Synthesis Prediction and Optimization: AI-powered tools can analyze vast amounts of reaction data to predict the most efficient synthetic routes for a given thieno[3,2-b]pyridine target. These tools can also suggest optimal reaction conditions, such as catalysts, solvents, and temperatures, to maximize yield and minimize byproducts.
Automated Synthesis: The combination of AI-driven synthesis planning with robotic platforms can enable the automated synthesis of thieno[3,2-b]pyridine libraries. This high-throughput approach can dramatically accelerate the synthesis-testing-analysis cycle in drug discovery and materials research.
The successful implementation of AI and ML in thieno[3,2-b]pyridine research will require the generation of high-quality, curated datasets and close collaboration between computational and experimental chemists.
Exploration of Chiral Thienopyridine Derivatives
Chirality plays a crucial role in the biological activity of many therapeutic agents. The development of stereoselective synthetic methods for the preparation of enantiomerically pure thieno[3,2-b]pyridine derivatives represents a significant and largely unexplored frontier.
Future research in this area will likely involve:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful strategy for accessing enantiomerically enriched compounds. The development of new asymmetric catalytic methods for the synthesis of the thieno[3,2-b]pyridine core and its subsequent functionalization will be a key focus.
Chiral Resolution: The separation of racemic mixtures of thieno[3,2-b]pyridine derivatives into their individual enantiomers using techniques such as chiral chromatography will continue to be an important tool for accessing stereoisomerically pure compounds for biological evaluation.
Chiral Pool Synthesis: The use of readily available chiral starting materials from natural sources to introduce stereocenters into the thieno[3,2-b]pyridine scaffold is another viable approach.
Stereoselective Biological Evaluation: Once chiral thieno[3,2-b]pyridine derivatives are synthesized, it will be crucial to evaluate the biological activity of each enantiomer separately, as they often exhibit different pharmacological and toxicological profiles.
The exploration of chiral thieno[3,2-b]pyridine derivatives has the potential to lead to the discovery of more potent and safer therapeutic agents with improved pharmacokinetic and pharmacodynamic properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions. One approach begins with cyclocondensation of pyrazole derivatives with creatinine or aminopyridine precursors, followed by chlorination and carboxylation steps. For example, cyclocondensation of substituted pyrazole-5-carbaldehydes with creatinine under basic conditions (e.g., triethylamine) yields the core thienopyridine structure . Subsequent chlorination using reagents like POCl₃ or SOCl₂ introduces the 5-chloro substituent, and hydrolysis of intermediate esters (e.g., ethyl esters) with aqueous NaOH generates the carboxylic acid moiety .
| Key Reaction Steps | Reagents/Conditions | Reference |
|---|---|---|
| Cyclocondensation | Creatinine, diphenylphosphorylazide | |
| Chlorination | POCl₃, DMF (catalytic) | |
| Ester Hydrolysis | NaOH (aq.), ethanol, reflux |
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro at C5, carboxylic acid at C6) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₈H₄ClNO₂S; calc. 213.64 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Medicinal Chemistry : Serves as a scaffold for kinase inhibitors due to its planar heterocyclic structure. Functionalization at the chloro or carboxylic acid groups enables SAR studies .
- Materials Science : Investigated for electronic properties in organic semiconductors, leveraging the thiophene-pyridine conjugation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodological Answer :
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity and reduce side reactions like dimerization .
-
Catalyst Screening : Triethylamine or DMAP improves chlorination efficiency, reducing unreacted intermediates .
-
Temperature Control : Lower temperatures (0–5°C) during cyclocondensation mitigate exothermic side reactions .
Parameter Optimal Range Impact on Yield Chlorination Temp. 60–70°C 85–90% yield Hydrolysis Time 4–6 hours (reflux) >95% conversion
Q. What strategies enable selective functionalization of this compound for target-specific applications?
- Methodological Answer :
- Nucleophilic Substitution : The 5-chloro group reacts with amines (e.g., benzylamine) in DMF at 80°C to form amide derivatives .
- Carboxylic Acid Modifications : Coupling with EDCl/HOBt generates esters or amides for prodrug development .
- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) extend π-conjugation for materials science .
Q. How are contradictions in biological activity data resolved for structurally similar compounds?
- Methodological Answer :
- Comparative SAR Studies : Testing derivatives with varying substituents (e.g., methyl, methoxy) to isolate pharmacophore contributions .
- Biophysical Assays : Surface plasmon resonance (SPR) or ITC to quantify binding affinity against targets like kinases or nucleic acids .
- In Silico Modeling : Docking simulations (AutoDock Vina) predict binding modes and rationalize activity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
